Pakistanine's Hypoglycemic Activity: A Direct in vitro Comparison with Acarbose
Pakistanine demonstrates moderate hypoglycemic activity in vitro by inhibiting porcine pancreatic α-amylase. In a direct head-to-head assay, Pakistanine exhibited an IC50 of 40.26 µg/mL, compared to the clinical reference standard acarbose, which showed an IC50 of 33.68 µg/mL [1]. This is, to the best of current knowledge, the first reported α-amylase inhibitory data for this compound.
| Evidence Dimension | α-amylase inhibition |
|---|---|
| Target Compound Data | IC50: 40.26 µg/mL |
| Comparator Or Baseline | Acarbose: IC50 = 33.68 µg/mL |
| Quantified Difference | Pakistanine is 1.20-fold less potent than acarbose in this assay. |
| Conditions | In vitro α-amylase inhibition assay using porcine pancreatic α-amylase. |
Why This Matters
This provides a validated benchmark for researchers to assess Pakistanine's potential as a lead structure for developing novel α-amylase inhibitors, distinguishing it from other alkaloids with no such reported data.
- [1] Muddassir M, Batool A, Alam M, Miana GA, Altaf R, Alghamdi S, Almehmadi M. Evaluation of in vitro, in silico antidiabetic and antioxidant potential of bioactivity based isolated “Pakistanine” from Berberis baluchistanica. Arab J Chem. 2022 Nov 1;15(11):104221. doi: 10.1016/j.arabjc.2022.104221. View Source
